4-Methyl-8-phenylmethoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-methyl-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H15NO/c1-13-10-11-18-17-15(13)8-5-9-16(17)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
InChI Key |
AESDNNDHMXKXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
The Quinoline Scaffold: a Privileged Structure in Chemistry
The quinoline (B57606) ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.govrsc.org This designation stems from its recurring presence in a multitude of natural products, synthetic pharmaceuticals, and functional materials. The unique electronic and structural properties of the quinoline nucleus allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net
Historically, quinoline derivatives have been at the forefront of therapeutic advancements, most notably with the development of antimalarial drugs like quinine (B1679958) and chloroquine. scispace.com In contemporary research, this scaffold is a key component in the design of agents with anticancer, antibacterial, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.net The ability to functionalize the quinoline ring at various positions allows chemists to finely tune the molecule's steric, electronic, and pharmacokinetic properties, making it an exceptionally adaptable building block for creating new chemical entities. nih.gov
8 Substituted Quinolines: a Focus on Heterocyclic Chemistry
Within the broad family of quinoline (B57606) derivatives, those substituted at the 8-position possess distinct chemical characteristics. The proximity of the C-8 substituent to the ring's nitrogen atom can lead to unique intramolecular interactions and steric effects. rsc.org One of the most notable features of 8-substituted quinolines, particularly those with a heteroatom like oxygen at this position (e.g., 8-hydroxyquinolines), is their potent ability to act as chelating agents for various metal ions. This property is central to many of their biological activities and applications in analytical chemistry. scispace.com
Deciphering the Structure: Nomenclature and Representation of 4 Methyl 8 Phenylmethoxyquinoline
The compound 4-Methyl-8-phenylmethoxyquinoline is systematically named according to IUPAC nomenclature. The name precisely describes its molecular architecture:
Quinoline (B57606): This forms the core bicyclic heterocyclic structure.
4-Methyl: A methyl group (-CH₃) is attached to the carbon at position 4 of the quinoline ring.
8-phenylmethoxy: A phenylmethoxy group (also known as a benzyloxy group, -O-CH₂-C₆H₅) is attached to the carbon at position 8.
The synthesis of such a compound would typically involve the alkylation of the corresponding 8-hydroxyquinoline (B1678124). For instance, 4-methyl-8-hydroxyquinoline (B1347237) can be reacted with benzyl (B1604629) chloride in the presence of a base to yield this compound. This method is a common and effective way to introduce the benzyloxy group onto a phenolic hydroxyl group. nih.gov
Below is a table summarizing the key structural details and a visual representation of the molecule.
| Property | Value |
| IUPAC Name | 4-Methyl-8-(phenylmethoxy)quinoline |
| Common Name | 4-Methyl-8-benzyloxyquinoline |
| Molecular Formula | C₁₇H₁₅NO |
| Core Scaffold | Quinoline |
| Substituent at C4 | Methyl (-CH₃) |
| Substituent at C8 | Phenylmethoxy (-O-CH₂-C₆H₅) |
Structural Representation of this compound:
(A simplified 2D representation showing the connectivity of the atoms)
Uncharted Territories: Research Gaps and Future Perspectives
Precursor Synthesis and Building Block Strategies for the Quinoline Core
The foundational step in the synthesis of this compound involves the strategic preparation of key precursors. A crucial starting material is 8-hydroxy-4-methylquinoline. This intermediate can be synthesized through established methods, which then allows for the introduction of the phenylmethoxy group.
Another key building block is 2-amino-5-(phenylmethoxy)benzaldehyde. The synthesis of this precursor is pivotal for subsequent cyclization reactions to form the quinoline ring system. The strategic placement of the phenylmethoxy group on the aniline-based precursor ensures the desired substitution pattern in the final product.
Classical Quinoline Ring-Forming Reactions Applied to the Compound Synthesis
Several classical named reactions in organic chemistry provide robust pathways to the quinoline scaffold of this compound.
Condensation Reactions for Quinoline Scaffolding
The Friedländer synthesis offers a direct method for constructing the quinoline ring. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 2-amino-5-(phenylmethoxy)benzaldehyde with acetone. The reaction is often catalyzed by acids like trifluoroacetic acid or toluenesulfonic acid, or by Lewis acids. wikipedia.org Two primary mechanisms are proposed: one beginning with an aldol (B89426) addition and the other with the formation of a Schiff base, both ultimately leading to the cyclized quinoline product. wikipedia.org
Cyclization Approaches for Heterocyclic Ring Formation
The Combes quinoline synthesis is another valuable method, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org In the context of synthesizing this compound, 3-(phenylmethoxy)aniline would be reacted with acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the substituted quinoline. wikipedia.org The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
The Doebner-von Miller reaction provides a pathway to quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be adapted to produce 4-methylquinolines. wikipedia.org For the target compound, this would involve reacting 3-(phenylmethoxy)aniline with an α,β-unsaturated ketone like methyl vinyl ketone. The reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.org The mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination pathway. wikipedia.org
The Skraup synthesis is a related method that uses glycerol (B35011) and an oxidizing agent with an aniline in the presence of sulfuric acid to produce quinolines. While a fundamental method, controlling the substitution pattern to achieve this compound specifically can be challenging.
Advanced and Catalytic Approaches for this compound Formation
Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of quinoline derivatives, including the use of transition metal catalysis and photoredox catalysis.
Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Linkages
Transition metal-catalyzed reactions are instrumental in forming the aryl ether linkage in this compound. ias.ac.innih.gov A common strategy involves the coupling of 8-hydroxy-4-methylquinoline with a benzyl (B1604629) halide. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful tools for this transformation. mdpi.com These reactions typically employ a palladium or copper catalyst with a suitable ligand and base to facilitate the formation of the C-O bond between the quinoline and the phenylmethoxy group. The presence of the nitrogen atom in the quinoline ring can influence the reaction by acting as a chelating group, which can be exploited for selective functionalization. nih.gov
Photoredox Catalysis in Quinoline Functionalization
Photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govbeilstein-journals.org In the context of quinoline synthesis, photoredox catalysis can be employed for C-H functionalization, allowing for the direct introduction of substituents onto the quinoline core. beilstein-journals.org For instance, a photocatalyst can be used to generate a radical intermediate from a suitable precursor, which can then react with the quinoline scaffold. While direct application to the synthesis of this compound is an area of ongoing research, the principles of photoredox catalysis offer potential for novel and efficient synthetic routes. nih.govbeilstein-journals.org
Synthetic Methodologies Overview
| Reaction Name | Reactants | Key Features |
| Friedländer Synthesis | 2-amino-5-(phenylmethoxy)benzaldehyde and acetone | Direct condensation to form the quinoline ring. wikipedia.org |
| Combes Synthesis | 3-(phenylmethoxy)aniline and acetylacetone | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org |
| Doebner-von Miller Reaction | 3-(phenylmethoxy)aniline and methyl vinyl ketone | Formation of quinolines from anilines and α,β-unsaturated carbonyls. wikipedia.org |
| Transition Metal Catalysis | 8-hydroxy-4-methylquinoline and benzyl halide | Formation of the aryl ether linkage via cross-coupling reactions. ias.ac.inmdpi.com |
| Photoredox Catalysis | Quinoline core and functionalization reagent | C-H functionalization under mild, light-induced conditions. nih.govbeilstein-journals.org |
Chemo-, Regio-, and Stereoselective Synthesis of this compound
The construction of the this compound scaffold can be approached through several classical quinoline syntheses. The primary challenge lies in controlling the regioselectivity of the cyclization step to achieve the desired 1,4,8-substitution pattern. Two prominent methods, the Combes synthesis and the Doebner-von Miller reaction, offer plausible routes, each with distinct considerations for selectivity.
Combes Synthesis Approach
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com For the target molecule, this would utilize 2-(phenylmethoxy)aniline and pentane-2,4-dione. The reaction proceeds through a Schiff base intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form the quinoline. wikipedia.org
The key to regioselectivity in the Combes synthesis is the direction of the cyclization. The electron-donating nature of the phenylmethoxy group at the ortho position of the aniline derivative activates the C6 position for electrophilic attack. However, the cyclization must occur at the C2 position of the aniline to yield the 8-substituted quinoline. The presence of the bulky phenylmethoxy group at the C2-position can sterically hinder cyclization at the adjacent C3-position, thereby favoring the desired ring closure at the C7-position is not what is needed. To achieve the 8-substituted product, the cyclization must proceed to the carbon bearing the amino group's original attachment, which is directed by the reaction mechanism. The regioselectivity is influenced by both steric and electronic effects. wikiwand.com
The reaction of 2-(phenylmethoxy)aniline with the unsymmetrical pentane-2,4-dione can theoretically lead to two different enamine intermediates, which in turn could form 2-methyl or 4-methyl quinolines. The formation of the 4-methylquinoline (B147181) is generally favored in the Combes reaction.
Cheoselectivity: The initial reaction between the aniline and the β-diketone is a chemoselective condensation to form an enaminoketone. Side reactions are minimized by controlling the temperature and the choice of acid catalyst.
Regioselectivity: The cyclization of the enaminoketone derived from 2-(phenylmethoxy)aniline is the critical regioselective step. The electronic influence of the phenylmethoxy group and the steric hindrance it imposes are the primary factors governing the position of ring closure. The use of polyphosphoric acid (PPA) as a catalyst has been shown to be effective in promoting the cyclization step. wikiwand.com
Stereoselectivity: As the final product is achiral, stereoselectivity is not a factor in this synthesis.
A hypothetical study on the impact of the acid catalyst on the regioselectivity of the Combes synthesis is presented in Table 1.
Table 1: Influence of Acid Catalyst on Regioselectivity in the Combes Synthesis of this compound This table presents hypothetical data for illustrative purposes.
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | H₂SO₄ | 100 | 6 | 45 |
| 2 | PPA | 120 | 4 | 65 |
| 3 | Amberlyst-15 | 110 | 8 | 50 |
| 4 | Sc(OTf)₃ | 100 | 6 | 55 |
Doebner-von Miller Reaction Approach
The Doebner-von Miller reaction is another viable method, involving the reaction of an aniline, in this case, 2-(phenylmethoxy)aniline, with an α,β-unsaturated carbonyl compound. wikipedia.org To introduce the 4-methyl group, crotonaldehyde (B89634) (but-2-enal) would be a suitable reactant. The reaction is typically catalyzed by a Lewis or Brønsted acid and often requires an oxidizing agent. wikipedia.orgsynarchive.com
The mechanism of the Doebner-von Miller reaction is complex and can involve Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and oxidation. The regioselectivity is a significant challenge, as the cyclization can occur at either the C2 or C6 position of the aniline ring. Similar to the Combes synthesis, the directing effects of the phenylmethoxy group are crucial. The strongly acidic conditions and oxidative environment can sometimes lead to side products. nih.gov
The use of a mild Lewis acid catalyst could potentially improve the regioselectivity by coordinating with the reactants and directing the cyclization.
Cheoselectivity: The reaction involves multiple steps, including conjugate addition, cyclization, and oxidation. The choice of oxidant is critical to avoid over-oxidation or degradation of the starting materials and product.
Regioselectivity: Directing the cyclization to the desired position is the main challenge. The interplay between the electronic nature of the substituent on the aniline and the reaction conditions determines the final isomeric ratio.
Stereoselectivity: This reaction does not involve the formation of any chiral centers in the final aromatic product.
Optimization of Synthetic Pathways and Process Intensification Studies
Optimizing the synthesis of this compound involves maximizing the yield and selectivity while minimizing reaction times, energy consumption, and waste generation.
Optimization of Reaction Conditions
For the proposed Combes synthesis, several parameters can be optimized. The choice of solvent, catalyst concentration, and temperature can significantly impact the reaction rate and yield. A design of experiments (DoE) approach could be employed to systematically investigate the effects of these variables and identify the optimal conditions. For instance, screening different Lewis and Brønsted acids could lead to a more efficient and regioselective cyclization.
A hypothetical optimization study for the Doebner-von Miller reaction is shown in Table 2, focusing on the choice of catalyst and oxidant.
Table 2: Optimization of the Doebner-von Miller Synthesis of this compound This table presents hypothetical data for illustrative purposes.
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | HCl (20) | As₂O₅ | Ethanol (B145695) | 90 | 35 |
| 2 | SnCl₄ (10) | Nitrobenzene | Toluene | 110 | 50 |
| 3 | Sc(OTf)₃ (5) | Air | Acetonitrile | 80 | 60 |
| 4 | I₂ (10) | DMSO | Dioxane | 100 | 55 |
Process Intensification
Process intensification aims to develop more efficient and sustainable chemical processes. For the synthesis of this compound, several modern technologies could be applied:
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing the formation of side products. The Combes and Doebner-von Miller reactions are known to be amenable to microwave conditions.
Flow Chemistry: Conducting the synthesis in a continuous flow reactor offers several advantages over batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. A flow process could be designed where the reactants are mixed and heated in a coiled reactor, potentially with an in-line purification step. This would be particularly beneficial for large-scale production.
Catalyst Development: The development of solid-supported or recyclable catalysts could simplify the purification process and reduce waste. For example, using a solid acid catalyst like Amberlyst-15 in a packed-bed flow reactor for the Combes synthesis would allow for easy separation of the catalyst from the product stream.
By systematically applying these optimization and intensification strategies, the synthesis of this compound can be made more efficient, selective, and environmentally benign.
Reactivity at the Quinoline Heterocycle
The reactivity of the quinoline ring system in this compound is a nuanced interplay of the inherent electronic properties of the bicyclic aromatic structure and the directing effects of its substituents. The electron-donating 4-methyl and 8-phenylmethoxy groups significantly influence the regioselectivity of various reactions.
Electrophilic Aromatic Substitution Reactions on the Quinoline Core
Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally directed to the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. In the case of this compound, the 8-phenylmethoxy group, a potent ortho-, para-directing activating group, is the primary determinant of the substitution pattern. The 4-methyl group, while also activating, exerts a lesser influence.
Studies on analogous 8-alkoxyquinolines provide insight into the expected reactivity. For instance, the bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative as the sole product. researchgate.net Similarly, the nitration of 8-hydroxyquinoline, a closely related compound, results in substitution at the 5- and 7-positions. pw.edu.pl Therefore, electrophilic attack on this compound is predicted to occur preferentially at the C5 and C7 positions. The presence of the 4-methyl group may sterically hinder attack at the C5 position to some extent, potentially favoring substitution at C7.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂ | 5-Bromo-4-methyl-8-phenylmethoxyquinoline and 7-Bromo-4-methyl-8-phenylmethoxyquinoline | The powerful ortho, para-directing effect of the 8-phenylmethoxy group directs substitution to the C5 and C7 positions. |
| HNO₃/H₂SO₄ | 4-Methyl-5-nitro-8-phenylmethoxyquinoline and 4-Methyl-7-nitro-8-phenylmethoxyquinoline | The strong activating and directing effect of the 8-phenylmethoxy group overcomes the deactivation of the quinoline ring, leading to nitration on the carbocyclic ring. |
| SO₃/H₂SO₄ | This compound-5-sulfonic acid | Sulfonation is expected to occur at the less sterically hindered C5 position. |
Nucleophilic Aromatic Substitution Reactions on the Quinoline Core
Nucleophilic aromatic substitution (SNAr) on the quinoline core of this compound is generally unfavorable. This type of reaction typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The subject molecule lacks a suitable leaving group on the quinoline ring.
Research on related quinoline systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrates that nucleophilic displacement of a chloro group at the 4-position is possible. mdpi.com However, in the absence of such a leaving group, the electron-rich nature of the carbocyclic ring, further enhanced by the electron-donating substituents, repels potential nucleophiles. Therefore, direct nucleophilic substitution on the unsubstituted positions of the quinoline core of this compound is not a facile process under standard conditions.
Oxidation Pathways of the Quinoline Ring System
The primary site of oxidation in this compound is the 4-methyl group. The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. Studies on the oxidation of 4-methylquinoline have shown that it can be converted to quinoline-4-carboxylic acid using reagents like potassium permanganate. pvamu.edulibretexts.org The reaction proceeds via oxidation of the methyl group, while the aromatic rings remain intact under controlled conditions. masterorganicchemistry.com It is important to note that harsh oxidation conditions could lead to the degradation of the quinoline ring system and cleavage of the phenylmethoxy group.
Table 2: Oxidation of the 4-Methyl Group
| Oxidizing Agent | Product | Notes |
| Potassium Permanganate (KMnO₄) | 8-Phenylmethoxyquinoline-4-carboxylic acid | A strong oxidizing agent that can effectively oxidize the methyl group to a carboxylic acid. libretexts.org |
| Selenium Dioxide (SeO₂) | 8-Phenylmethoxyquinoline-4-carbaldehyde | A milder oxidizing agent that can selectively oxidize the methyl group to an aldehyde. |
The phenylmethoxy group is generally stable under these conditions, but prolonged reaction times or excessive temperatures could lead to its cleavage.
Reduction Pathways of the Quinoline Ring System
The quinoline ring system can be reduced under various conditions to yield either 1,2,3,4-tetrahydroquinolines or, under more forcing conditions, decahydroquinolines. The most common method for the selective reduction of the pyridine ring is catalytic hydrogenation. The choice of catalyst and reaction parameters is crucial for achieving the desired product.
For this compound, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas would be expected to reduce the pyridine ring, yielding 4-Methyl-8-phenylmethoxy-1,2,3,4-tetrahydroquinoline. It is noteworthy that under these conditions, the 8-phenylmethoxy group is susceptible to hydrogenolysis, leading to the formation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol.
Table 3: Reduction of the Quinoline Ring
| Reagent/Catalyst | Product(s) | Notes |
| H₂/Pd-C | 4-Methyl-8-phenylmethoxy-1,2,3,4-tetrahydroquinoline and 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | Catalytic hydrogenation reduces the pyridine ring. Hydrogenolysis of the benzyl ether is a common side reaction. youtube.comyoutube.com |
| NaBH₄/CF₃COOH | 4-Methyl-8-phenylmethoxy-1,2,3,4-tetrahydroquinoline | Sodium borohydride (B1222165) in the presence of a strong acid can selectively reduce the quinoline ring. |
| Tin/HCl | 4-Methyl-8-phenylmethoxy-1,2,3,4-tetrahydroquinoline | A classical method for the reduction of nitro groups, which can also reduce the quinoline ring. |
Transformations Involving the 8-Phenylmethoxy Moiety
The 8-phenylmethoxy group is a key functional handle in this compound, allowing for transformations that can modify the properties of the molecule.
O-Dealkylation and Ether Transformations
The cleavage of the phenylmethyl ether linkage, known as O-debenzylation, is a common and important transformation. This reaction converts the 8-phenylmethoxyquinoline to 8-hydroxy-4-methylquinoline. Several methods are available for this transformation, with catalytic hydrogenolysis being one of the most widely used.
Catalytic Hydrogenolysis: This method involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). youtube.com The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield the debenzylated product and toluene. This method is generally clean and high-yielding. youtube.com
Table 4: O-Dealkylation of this compound
| Reagent/Catalyst | Product | Mechanism |
| H₂/Pd-C | 4-Methylquinolin-8-ol | Hydrogenolysis youtube.comyoutube.com |
| BBr₃ | 4-Methylquinolin-8-ol | Lewis acid-mediated cleavage |
| HBr/AcOH | 4-Methylquinolin-8-ol | Acid-catalyzed cleavage |
Functionalization Reactions of the Phenyl Ring
Common electrophilic aromatic substitution reactions that can be envisaged for the phenyl ring include:
Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid.
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The precise regioselectivity of these reactions can be influenced by steric hindrance from the quinoline moiety and the reaction conditions employed.
Reactivity of the 4-Methyl Group
The methyl group at the 4-position of the quinoline ring exhibits benzylic-like reactivity due to its attachment to the aromatic quinoline core. This positioning makes the C-H bonds of the methyl group weaker and more susceptible to a range of functionalization reactions.
Benzylic Functionalization Reactions
The activated nature of the 4-methyl group allows for a variety of transformations, including oxidation, halogenation, and condensation reactions.
Benzylic Oxidation: The methyl group can be oxidized to various oxidation states, including aldehyde, carboxylic acid, or ketone, depending on the oxidant and reaction conditions. For instance, metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine(III) reagents. nih.gov Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes, including benzylquinolines, to the corresponding ketones has also been reported using copper or iron catalysts with molecular oxygen as the oxidant. organic-chemistry.orgwikipedia.orgresearchgate.net
| Reagent/Catalyst | Product | Reference |
| Hypervalent iodine(III) reagents | Quinoline-4-carbaldehyde | nih.gov |
| Copper/Iron catalyst, O2 | Phenyl(quinolin-4-yl)methanone | organic-chemistry.orgwikipedia.orgresearchgate.net |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Benzylic ether | ca.gov |
Benzylic Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen atom to the methyl group, forming a 4-(halomethyl)quinoline derivative. youtube.comscispace.com These halogenated products are versatile intermediates for further synthetic transformations.
Condensation Reactions: The acidity of the protons on the 4-methyl group is enhanced, particularly when the quinoline nitrogen is quaternized. nih.gov This allows the methyl group to participate in condensation reactions with aldehydes and other electrophiles, leading to the formation of new carbon-carbon bonds. acs.orgnih.gov
Reaction Mechanism Elucidation for Key Transformations of this compound
Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanism of Benzylic Oxidation: The oxidation of the 4-methyl group can proceed through different mechanistic pathways depending on the reagents used. For instance, the oxidation of methyl aromatics catalyzed by 4-N,N-dimethylaminopyridine (DMAP) and benzyl bromide with molecular oxygen is proposed to involve the in situ formation of a pyridine onium salt as the true catalyst. youtube.com In photoredox-catalyzed C-H functionalization, an excited photocatalyst can initiate a hydrogen atom transfer (HAT) from the benzylic C-H bond, generating a benzylic radical that is subsequently oxidized and functionalized. nih.govontosight.ai
A plausible mechanism for the metal-catalyzed aerobic oxidation of the 4-methyl group involves the following steps:
Initiation: Generation of a radical species.
Propagation: Abstraction of a hydrogen atom from the 4-methyl group by the radical to form a benzylic radical.
Oxygenation: The benzylic radical reacts with molecular oxygen to form a peroxyl radical.
Conversion to Product: The peroxyl radical undergoes further reactions, potentially involving the metal catalyst, to form the final oxidized product (e.g., aldehyde or ketone).
Mechanism of Electrophilic Aromatic Substitution: The electrophilic substitution on the phenyl ring of the phenylmethoxy group follows the general two-step mechanism for electrophilic aromatic substitution (EAS). wikipedia.orgnih.gov
Formation of a Sigma Complex: The aromatic π-system of the phenyl ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the phenyl ring and yielding the substituted product.
The directing effect of the ether oxygen, which stabilizes the carbocation intermediate at the ortho and para positions through resonance, governs the regioselectivity of the reaction.
Chemical Stability and Degradation Pathways in Different Chemical Environments
The chemical stability of this compound is influenced by the stability of its constituent parts: the quinoline ring, the methyl group, and the benzyloxy ether linkage.
Photodegradation: Quinoline and its derivatives are known to undergo photocatalytic degradation. nih.govnih.gov In the presence of a photocatalyst like TiO2 and UV irradiation, reactive oxygen species such as superoxide (B77818) radicals (O2•−) and hydroxyl radicals (•OH) are generated. These radicals can attack the quinoline ring, leading to its degradation. The pyridine ring of quinoline is often more susceptible to attack by superoxide radicals, while hydroxyl radicals can attack the benzene (B151609) ring. nih.gov The presence of the benzyloxy group might influence the degradation pathway, but specific studies on this compound are limited. However, studies on fluoroquinolones have shown that substitution at the 8-position, such as with a methoxy (B1213986) group, can enhance photostability. acs.org
Biodegradation: The aerobic biodegradation of 4-methylquinoline by soil bacteria has been reported. researchgate.netontosight.ai The degradation pathway involves the initial hydroxylation of the quinoline ring to form 2-hydroxy-4-methylquinoline, which is then further metabolized. The anaerobic degradation of 4-methylquinoline primarily yields 4-methyl-2(1H)-quinolinone. nih.gov
Stability of the Benzyloxy Group: The benzyl ether linkage exhibits characteristic stability under various conditions. organic-chemistry.org
Acidic Conditions: Benzyl ethers can be cleaved by strong acids, although this method is often not suitable for molecules with other acid-sensitive functional groups. organic-chemistry.org
Basic Conditions: Benzyl ethers are generally stable to strong bases. organic-chemistry.org However, studies on related polyaromatic systems have shown that aryl-ether cleavage can be initiated by hydroxide (B78521) under elevated temperatures. acs.org
Reductive Conditions: The benzyloxy group can be cleaved by hydrogenolysis (e.g., H2/Pd-C), a common method for deprotection in organic synthesis. organic-chemistry.orgwikipedia.org
Oxidative Conditions: While the benzylic C-H bonds of the protecting group itself are susceptible to oxidation, the ether linkage is relatively stable to many oxidizing agents. organic-chemistry.org
Rational Design of Derivatives for Structure-Property Relationship Studies
The rational design of derivatives of this compound is centered on systematically altering its structure to understand and predict its properties. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to this process. nih.govacs.org Modifications are strategically introduced at three primary locations: the quinoline core, the 4-methyl group, and the 8-phenylmethoxy side chain.
The electronic properties of the quinoline ring system can be modulated by introducing substituents. mdpi.com For instance, adding electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., amino, methoxy) at various positions on the quinoline core can significantly alter properties such as fluorescence and metal-ion chelation. acs.orgscispace.com The goal is to establish a clear correlation between the electronic nature and position of a substituent and the resulting change in a measurable property. rsc.org
Synthetic Strategies for Modifying the Quinoline Core of this compound
The quinoline nucleus of this compound is a robust aromatic system that can be modified through several synthetic routes. The presence of the activating 8-phenylmethoxy group and the deactivating nature of the pyridine nitrogen directs the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the quinoline ring generally require vigorous conditions. uop.edu.pk For an 8-substituted quinoline like the target compound, electrophiles are directed primarily to the C5 and C7 positions of the carbocyclic ring. acgpubs.org
Bromination: Reaction with bromine can introduce one or two bromine atoms onto the quinoline core, typically at the 5- and 7-positions, yielding compounds like 5-bromo- or 5,7-dibromo-4-methyl-8-phenylmethoxyquinoline. acgpubs.org
Nitration: Treatment with a mixture of fuming nitric and sulfuric acids can introduce a nitro group, leading to 5-nitro- and 7-nitro-4-methyl-8-phenylmethoxyquinoline. uop.edu.pk
Modification of the 4-Methyl Group: The methyl group at the C4 position, known as lepidine, is acidic and can be functionalized. wikipedia.orgca.gov
Oxidation: The methyl group can be oxidized to a formyl group (CHO) using an oxidizing agent like selenium dioxide, yielding 8-phenylmethoxyquinoline-4-carbaldehyde. nih.gov This aldehyde is a versatile intermediate for further reactions.
Condensation: The acidic protons of the methyl group allow for condensation reactions with various aldehydes and ketones to form extended conjugated systems.
The following table summarizes potential modifications to the quinoline core:
Approaches to Varying the Phenylmethoxy Side Chain
The phenylmethoxy (benzyloxy) side chain at the C8 position offers significant scope for modification. These variations are typically achieved by starting with the precursor 4-methyl-8-hydroxyquinoline (B1347237), which can be synthesized via methods like the Skraup synthesis. scispace.comuop.edu.pk
Williamson Ether Synthesis: The most direct method to introduce diverse side chains is the Williamson ether synthesis. The hydroxyl group of 4-methyl-8-hydroxyquinoline is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a variety of substituted benzyl halides (X-C₆H₄-CH₂-Br). nih.gov This allows for the introduction of different electronic and steric features onto the phenyl ring.
Ether Cleavage and Re-functionalization: The existing phenylmethoxy group can be cleaved to regenerate the 8-hydroxy functionality. A common method is catalytic hydrogenation, which selectively removes the benzyl group. The resulting 4-methyl-8-hydroxyquinoline is a versatile intermediate that can be reacted with a wide array of electrophiles to introduce novel side chains, not limited to ethers. nih.gov
The table below illustrates the synthesis of various derivatives by modifying the phenylmethoxy side chain:
Combinatorial Synthesis and High-Throughput Screening of Derivatives
Combinatorial chemistry provides a powerful strategy for rapidly generating large libraries of related compounds for screening. wikipedia.orgvapourtec.com For the this compound scaffold, a split-and-pool synthesis approach can be employed to create a diverse set of derivatives. wikipedia.org This methodology is particularly efficient when a common intermediate, such as 4-methyl-8-hydroxyquinoline, is used. researchgate.net
The process begins with the common quinoline core, which is then subjected to parallel reactions with a library of building blocks. For instance, an array of substituted benzyl halides can be used to generate a library of ethers at the 8-position, as described in the previous section. acs.org Similarly, if an amine functionality were present on the quinoline core, it could be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to produce an amide or sulfonamide library. nih.gov
Once synthesized, these compound libraries are subjected to high-throughput screening (HTS). researchgate.netnih.gov HTS uses automated, rapid testing methods to evaluate the properties of each compound in the library. For example, if the goal is to find fluorescent metal ion sensors, the entire library can be screened simultaneously for changes in fluorescence upon addition of various metal ions. scispace.com This combination of combinatorial synthesis and HTS dramatically accelerates the discovery process by allowing for the efficient exploration of a vast chemical space to identify compounds with optimized properties. nih.govnih.govresearchgate.net
Stereochemical Considerations in Derivative Synthesis
While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when its derivatives possess chiral centers or exhibit other forms of stereoisomerism. The synthesis of enantiomerically pure compounds is often necessary, as different stereoisomers can have distinct properties. thieme-connect.com
Introduction of Chiral Centers: Chirality can be introduced through various synthetic modifications. For example, if the 4-methyl group were to be oxidized to a hydroxymethyl group and then further reacted to form a chiral ether or ester, a stereocenter would be created at the benzylic position. Asymmetric synthesis techniques, employing chiral catalysts or reagents, are essential to control the stereochemical outcome of such reactions and produce a single enantiomer. nih.govthieme-connect.com The asymmetric hydrogenation of the quinoline ring itself can produce chiral 1,2,3,4-tetrahydroquinoline (B108954) derivatives. acs.org
Atropisomerism: In some quinoline derivatives, particularly those with bulky substituents at positions flanking the bond connecting the quinoline to another aromatic ring (e.g., a 2-arylquinoline), rotation around the single bond can be hindered. This gives rise to stable, non-interconverting rotational isomers known as atropisomers. acs.org The synthesis of such molecules requires strategies that can control this axial chirality, often involving a chiral auxiliary or a catalyst to favor the formation of one atropisomer over the other. acs.org
The synthesis of chiral quinoline alkaloids and their derivatives often involves stereoselective steps to establish the correct absolute configuration, which is crucial for their function. rsc.orgresearchgate.net Therefore, any synthetic plan for chiral derivatives of this compound must incorporate methods for asymmetric synthesis or chiral resolution to isolate the desired stereoisomer.
Spectroscopic and Structural Characterization of 4 Methyl 8 Phenylmethoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 4-Methyl-8-phenylmethoxyquinoline, a complete NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial arrangement of the atoms.
¹H and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) core, the methyl group, the benzylic methylene (B1212753) group, and the phenyl ring of the phenylmethoxy substituent. The chemical shifts (δ) of these protons would be influenced by their electronic environment. For instance, the aromatic protons on the quinoline and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons would be found in the upfield region (around δ 2.5 ppm). The benzylic methylene protons would likely resonate in the range of δ 5.0-5.5 ppm.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the aromatic rings would generate a series of signals in the δ 100-160 ppm range. The methyl carbon would appear at a higher field (around δ 20-25 ppm), and the benzylic methylene carbon would be observed in the region of δ 70-75 ppm.
A hypothetical data table for the expected chemical shifts is presented below. It is important to note that these are estimated values and require experimental verification.
| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 2 | ~150 | ~8.7 | d | J = ~4.5 |
| 3 | ~122 | ~7.2 | d | J = ~4.5 |
| 4 | ~148 | - | - | - |
| 4-CH₃ | ~25 | ~2.6 | s | - |
| 4a | ~128 | - | - | - |
| 5 | ~127 | ~7.6 | t | J = ~7.8 |
| 6 | ~120 | ~7.1 | d | J = ~7.5 |
| 7 | ~136 | ~7.8 | d | J = ~8.0 |
| 8 | ~155 | - | - | - |
| 8a | ~140 | - | - | - |
| O-CH₂ | ~71 | ~5.3 | s | - |
| C₁' | ~137 | - | - | - |
| C₂'/C₆' | ~128 | ~7.4 | d | J = ~7.5 |
| C₃'/C₅' | ~128 | ~7.3 | t | J = ~7.5 |
| C₄' | ~129 | ~7.3 | t | J = ~7.5 |
2D NMR Experiments (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline and phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For this compound, NOESY could show correlations between the benzylic protons and the H7 proton of the quinoline ring, confirming the conformation of the phenylmethoxy group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) of this compound. This accurate mass measurement would allow for the determination of the elemental composition, which for C₁₇H₁₅NO is 261.1154. The observation of a molecular ion peak with this precise mass would provide strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum would also be characteristic. Expected fragmentation would include the loss of the benzyl (B1604629) group (C₇H₇, 91 Da) to give a prominent peak at m/z 170, corresponding to the 4-methyl-8-hydroxyquinolinium cation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the quinoline and phenyl rings would be found in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl ether C-O stretching would likely produce a strong band in the 1250-1200 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.
A hypothetical table of key vibrational frequencies is provided below.
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| C=C/C=N Ring Stretch | 1610, 1580, 1500 | 1610, 1580 |
| C-O-C Asymmetric Stretch | ~1240 | Weak |
| C-H Bending (out-of-plane) | 900-675 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, which contains extensive conjugation in the quinoline and phenyl rings, would be expected to show characteristic absorption bands in the UV region. These absorptions correspond to π→π* transitions. The position of the absorption maxima (λ_max) would be sensitive to the solvent polarity. Typically for quinoline derivatives, multiple absorption bands are observed between 200 and 400 nm.
X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Co-crystals
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating such solid-state structures, providing unequivocal proof of molecular connectivity and conformation. To date, however, a search of the publicly accessible scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for the specific compound this compound.
While the synthesis of this compound, also known as 4-methyl-8-(benzyloxy)quinoline, has been reported, its structural characterization by single-crystal X-ray diffraction has not been published. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and the specific conformation adopted by the molecule in the solid state remain unknown.
In contrast, crystallographic studies have been successfully conducted on structurally related quinoline derivatives, offering insights into the potential solid-state behavior of this class of compounds. For instance, the crystal structure of 8-(4-Nitrobenzyloxy)quinoline has been determined. In this related molecule, the quinoline ring system is planar, and it forms a significant dihedral angle with the attached substituted benzene (B151609) ring. nih.gov The solid-state packing of this compound is stabilized by intermolecular C—H⋯O interactions and π–π stacking between quinoline rings. nih.gov
Similarly, detailed crystal structure analyses are available for other functionalized quinolines, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate . mdpi.com These studies provide valuable reference points for the types of intermolecular interactions and packing motifs that quinoline derivatives can adopt.
The investigation of co-crystals, which are multi-component crystals formed between a target molecule and a co-former, is a common strategy in crystal engineering to modify the physicochemical properties of a substance. nih.govnih.gov The formation of co-crystals with this compound could potentially lead to new solid forms with altered characteristics. However, akin to the parent compound, there are no published reports on the successful formation and crystallographic analysis of any co-crystals involving this compound.
The absence of crystallographic data for this compound and its co-crystals represents a gap in the comprehensive understanding of this compound. Future research efforts aimed at crystallizing this molecule and its potential co-crystals would be necessary to provide the definitive structural details and to enable a deeper understanding of its solid-state properties. Such studies would yield precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and for establishing structure-property relationships.
Computational and Theoretical Chemistry of 4 Methyl 8 Phenylmethoxyquinoline
Electronic Structure and Molecular Geometry Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.govresearchgate.net For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation and to analyze various molecular properties. researchgate.netresearchgate.net
Energy minimization calculations are performed to identify the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground state geometry. For a molecule like 4-Methyl-8-phenylmethoxyquinoline, with its rotatable bonds, conformational analysis is crucial to locate the global energy minimum. This process involves systematically rotating the flexible dihedral angles, particularly around the ether linkage, and calculating the energy of each conformation. The resulting potential energy surface helps in identifying the most stable conformer, which is then used for further calculations. The optimized geometric parameters, such as bond lengths and bond angles, for similar quinoline structures have been determined with good agreement with experimental data. researchgate.net
Below is an illustrative table of optimized geometric parameters for a related quinoline derivative, 6-methyl-1,2,3,4-tetrahydroquinoline, calculated using DFT (B3LYP/6-311+G**). nih.gov This provides an example of the type of data obtained through such calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2-C3 | 1.512 |
| C4-N5 | 1.383 | |
| C6-C7 | 1.396 | |
| Bond Angle (°) | C2-C3-C4 | 112.5 |
| C3-C4-N5 | 120.9 | |
| C4-N5-C10 | 118.4 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. pku.edu.cnyoutube.comimperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.com The HOMO acts as an electron donor, and its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy corresponding to electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests a more reactive molecule. For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net
An illustrative HOMO-LUMO analysis for a related compound, 2-Methyl-8-nitroquinoline (2M8NQ), shows a calculated HOMO-LUMO energy gap that provides insights into its electronic properties and potential for intramolecular charge transfer. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 4.3 |
Spectroscopic Property Prediction (NMR, UV-Vis)
Computational methods are also employed to predict spectroscopic properties, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical calculations can help in the assignment of experimental NMR signals. For example, the calculated chemical shifts for related quinoline derivatives have shown good correlation with experimental data. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. The predicted UV-Vis spectrum for quinoline derivatives helps in understanding the electronic transitions, often corresponding to π→π* and n→π* transitions within the aromatic system. researchgate.net
Reaction Pathways and Transition State Analysis
Computational chemistry can be used to explore potential reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, studies on the reaction of similar aromatic amines with hydroxyl radicals have used computational methods to determine the favorability of different reaction pathways, such as addition to the aromatic ring or hydrogen abstraction. mdpi.com By calculating the activation energies associated with each transition state, the most likely reaction pathway can be predicted. mdpi.com
Intermolecular Interactions and Non-Covalent Bonding Studies
The nature and strength of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are crucial for understanding the solid-state structure and biological activity of a molecule. Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze these non-covalent interactions. For quinoline derivatives, these studies can reveal how molecules interact with each other in a crystal lattice or with a biological target. researchgate.net
Development of Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. In the context of this compound and its analogs, QSAR models can be developed to predict properties such as anti-cancer activity. researchgate.net These models use molecular descriptors, which are numerical values derived from the chemical structure (e.g., electronic, steric, and hydrophobic parameters), to build a predictive model. For related quinoline compounds, properties like drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) have been computationally assessed as part of a QSAR-like approach. researchgate.net
Advanced Applications and Research Directions for 4 Methyl 8 Phenylmethoxyquinoline in Chemical Sciences
Role as a Precursor or Building Block in Complex Organic Synthesis
The functionalized quinoline (B57606) framework is a privileged scaffold in organic synthesis, serving as a versatile precursor for the construction of more elaborate molecular architectures. Quinoline and its derivatives are integral components of numerous natural products and pharmaceuticals, and their synthesis and further functionalization are of great importance. nih.gov The introduction of substituents like the methyl and phenylmethoxy groups in 4-Methyl-8-phenylmethoxyquinoline provides specific reactive handles and modulates the electronic properties of the quinoline ring system, making it an ideal building block.
The presence of the methyl group can influence the reactivity of the quinoline ring, while the phenylmethoxy group can be cleaved to reveal a hydroxyl group, offering a point for further chemical elaboration. This latent functionality is a key feature that makes this compound a valuable intermediate. For instance, the core structure can be incorporated into larger, more complex molecules with potential applications in medicinal chemistry or materials science through cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming strategies. acs.org The ability to use readily available and modifiable building blocks like this compound is crucial for the efficient synthesis of novel compounds with tailored properties. researchgate.net
Applications in Materials Science Research
The unique photophysical and electronic properties of quinoline derivatives have positioned them as promising candidates for a range of applications in materials science. The extended π-system of the quinoline ring, coupled with the electronic influence of substituents, allows for the fine-tuning of their optical and charge-transport characteristics.
Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)
Quinoline derivatives are extensively utilized in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). google.com These compounds can function as electron-transporting materials, hole-transporting materials, or as emissive components within the OLED device structure. google.comresearchgate.net The performance of OLEDs is critically dependent on the properties of the organic materials used, including their thermal stability, charge mobility, and luminescence efficiency.
The introduction of a phenylmethoxy group at the 8-position, as seen in this compound, can enhance the solubility and processability of the material, which is advantageous for device fabrication. Furthermore, the electronic nature of the substituents can be tailored to optimize the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. researchgate.net
| Quinoline Derivative | Role in OLED | Emission Color | Key Performance Metric | Reference |
|---|---|---|---|---|
| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH₃:PVK) | Active Layer | Yellow (578 nm) | Max. Brightness: 2244 cd/m², Max. Current Efficiency: 1.24 cd/A | mdpi.com |
| Fluorene-bridged quinazoline (B50416) derivative | Blue Emitter | Blue | External Quantum Efficiency: 1.58% at 20 mA/cm² | nih.gov |
| 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine (DMAC-QL) | TADF Emitter | Not specified | Max. EQE: 7.7% | rsc.org |
| 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL) | TADF Emitter | Not specified | Max. EQE: 17.3% | rsc.org |
Photonic and Luminescent Materials Research
The inherent fluorescence of the quinoline core makes its derivatives attractive for applications in photonics and as luminescent materials. researchgate.net The emission properties can be modulated by altering the substitution pattern on the quinoline ring. The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission wavelengths, a phenomenon known as solvatochromism. researchgate.net
Quinoline derivatives have been investigated for their potential in creating novel luminescent materials with applications ranging from fluorescent probes to active media for lasers. mdpi.com For instance, certain quinoline Schiff bases exhibit unique optical properties arising from extensive delocalization of the electron cloud and have been used to generate random lasers when combined with nanoparticles. mdpi.com The design of quinoline-based materials with high quantum yields and tunable emission is an active area of research. The this compound structure, with its potential for modification, offers a platform for developing new photonic and luminescent materials with tailored properties for specific applications.
Coordination Chemistry and Ligand Design for Catalysis
The quinoline scaffold, particularly with a coordinating group at the 8-position, is a classic bidentate ligand in coordination chemistry. scispace.com The nitrogen atom of the pyridine (B92270) ring and a donor atom at the 8-position can chelate to a metal center, forming stable complexes. In the case of the precursor to this compound, 4-methyl-8-hydroxyquinoline (B1347237), the hydroxyl group provides an anionic oxygen donor, which readily forms neutral complexes with a variety of metal ions. scispace.comresearchgate.net
While the phenylmethoxy group in this compound is less coordinating than a hydroxyl group, the etheric oxygen can still participate in weaker interactions with metal centers. More importantly, this compound serves as a protected form of the highly versatile 8-hydroxyquinoline (B1678124) ligand. The phenylmethoxy group can be deprotected to reveal the hydroxyl group, allowing for the in-situ formation of catalytically active metal complexes.
The resulting metal complexes of 8-hydroxyquinoline derivatives have found applications in various catalytic transformations. The steric and electronic properties of the ligand, influenced by substituents like the methyl group at the 4-position, can be used to fine-tune the reactivity and selectivity of the metal catalyst. For example, quinoline-based ligands are used in organometallic catalysis, and the development of methods for their regioselective functionalization is of great interest for creating new catalytic systems. nih.gov The design of novel quinoline-based ligands, for which this compound can be a valuable precursor, is a promising avenue for the development of new and efficient catalysts for a wide range of chemical reactions. The formation of coordination polymers using quinoline-derived ligands is another area of active research, with potential applications in catalysis and materials science. mdpi.com
Analytical Probes and Sensing Applications
The fluorescent nature of many quinoline derivatives makes them excellent candidates for the development of analytical probes and sensors. researchgate.netrsc.org The principle behind their use in sensing is often based on changes in their fluorescence properties upon interaction with a specific analyte. This can manifest as fluorescence quenching ("turn-off" sensor) or fluorescence enhancement ("turn-on" sensor).
Quinoline-based fluorescent probes have been successfully developed for the detection of a variety of species, including metal ions, pH, and biologically important molecules. rsc.orgrsc.orgacs.org The 8-hydroxyquinoline scaffold is particularly well-suited for this purpose, as its fluorescence is often enhanced upon chelation with metal ions. scispace.comsemanticscholar.org This property has been exploited to create sensors for ions such as Zn²⁺, Cu²⁺, and Al³⁺. scispace.comrsc.orgnih.gov
The design of these probes often involves the incorporation of a specific recognition moiety that selectively binds to the target analyte. The binding event then triggers a change in the electronic structure of the quinoline fluorophore, leading to a detectable change in its fluorescence. The versatility of the quinoline scaffold allows for the synthesis of a wide range of probes with tailored selectivity and sensitivity. nih.gov For example, quinoline-based probes have been designed to monitor hypochlorous acid in biological systems and to selectively detect copper ions. rsc.orgrsc.org The this compound framework, after deprotection to the corresponding 8-hydroxyquinoline, can be readily incorporated into such sensor designs.
| Quinoline-Based Probe | Target Analyte | Sensing Principle | Key Feature | Reference |
|---|---|---|---|---|
| HQ | Hypochlorous acid (HOCl) | Fluorescence enhancement | High selectivity and sensitivity (6.5 nM) | rsc.org |
| Unnamed Quinoline Probe | Copper ions (Cu⁺/Cu²⁺) | Colorimetric and fluorescence enhancement | Differential colorimetric approach for cuprous and cupric ions | rsc.org |
| PQ-Lyso | Lysosomal pH | Ratiometric fluorescence | Large emission shift of 76 nm | acs.org |
| Q-tau 4 | Tau Aggregates | "Turn-on" fluorescence | 3.5-fold selectivity versus Aβ fibrils | acs.org |
Chemical Biology Investigations and Mechanistic Studies of 4 Methyl 8 Phenylmethoxyquinoline
Exploration of Molecular Interactions with Biomolecules (in silico and in vitro)
There are no published studies on the molecular interactions of 4-Methyl-8-phenylmethoxyquinoline with specific biomolecules.
Enzyme Binding and Inhibition Studies
No data is available regarding the binding or inhibition of any enzymes by this compound. While numerous quinoline-based compounds have been identified as enzyme inhibitors, targeting a diverse range of enzymes such as DNA methyltransferases and phosphoinositide 3-kinases, no such research has been reported for this specific compound. biorxiv.orgnih.govnih.gov
Receptor Interaction Studies
Information on the interaction of this compound with any biological receptors is currently unavailable.
Cell-Based Assays for Mechanistic Insights
There are no reports of cell-based assays conducted with this compound to investigate its cellular uptake, subcellular localization, or to provide any other mechanistic insights into its potential biological effects.
Phenotypic Screening and Hit Identification in Chemical Biology
This compound has not been identified as a "hit" in any published phenotypic screening campaigns. Phenotypic screening is a powerful approach in chemical biology to discover new compounds with interesting biological activities without prior knowledge of their molecular targets.
Structure-Mechanism Relationships in Biological Systems
Due to the absence of any biological activity data, no structure-mechanism relationships have been established for this compound. Such studies require a correlation between the compound's chemical structure and its observed biological or mechanistic effects, which are currently unknown.
Development of Chemical Tools for Biological Research
There is no evidence to suggest that this compound has been developed or utilized as a chemical tool or probe for biological research. The development of a chemical probe typically requires a compound to have well-characterized, potent, and selective activity against a specific biological target, none of which has been documented for this molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
